2,3-Dimethyl-4'-methoxybenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

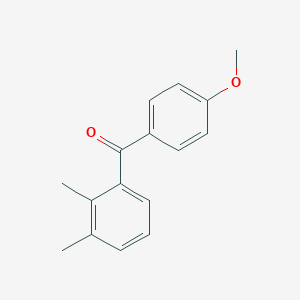

2,3-Dimethyl-4'-methoxybenzophenone (CAS: 680185-44-8) is a substituted benzophenone featuring methyl groups at the 2- and 3-positions of one benzene ring and a methoxy group at the 4'-position of the second ring. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.3 g/mol . Predicted physical properties include a boiling point of ~391°C and a density of 1.072 g/cm³ . The compound’s structure confers unique steric and electronic properties, making it relevant in organic synthesis and material science.

准备方法

The synthesis of 2,3-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,3-dimethylphenol with 4-methoxybenzoyl chloride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction can be summarized as follows:

2,3-dimethylphenol+4-methoxybenzoyl chlorideAlCl32,3-Dimethyl-4’-methoxybenzophenone

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反应分析

2,3-Dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

UV Absorption and Photostability

UV Filters in Sunscreens:

2,3-Dimethyl-4'-methoxybenzophenone is primarily recognized for its efficacy as a UV filter in sunscreen formulations. It absorbs UV radiation, thus protecting the skin from harmful effects associated with sun exposure, such as skin cancer and premature aging. Studies have shown that it effectively blocks both UVA and UVB rays, making it a valuable ingredient in cosmetic formulations aimed at sun protection .

Photostabilization in Polymers:

In addition to cosmetics, this compound is also employed as a photostabilizer in various polymer applications. It helps to enhance the stability of plastics and coatings against UV degradation. By incorporating UV-9 into materials like polyvinyl chloride (PVC) and polyethylene (PE), manufacturers can improve the longevity and performance of these products when exposed to sunlight .

Toxicological Studies

Safety Assessments:

Extensive toxicological studies have been conducted to evaluate the safety of this compound. Research indicates that while it is effective as a UV filter, there are concerns regarding its potential endocrine-disrupting effects. Long-term exposure studies on animals have demonstrated various biological responses, including potential reproductive toxicity .

Regulatory Perspectives:

The National Toxicology Program (NTP) has conducted assessments on the compound's safety profile, which are critical for regulatory approvals in cosmetic products. These assessments help inform guidelines for safe concentrations in consumer products .

Synthesis and Industrial Applications

Synthesis Methods:

The synthesis of this compound involves several chemical reactions that can utilize environmentally friendly methods. Recent advancements focus on optimizing synthesis routes to enhance yield while minimizing byproducts . The compound can be produced using various starting materials such as 2,4-dihydroxybenzophenone and methyl halides under controlled conditions to ensure high purity levels .

Industrial Use Cases:

Apart from cosmetics and polymers, this compound finds applications in other industrial sectors such as textiles and paints where UV protection is crucial. Its ability to absorb UV light helps protect dyes and pigments from fading over time .

Case Study 1: Sunscreen Formulation

A study explored the effectiveness of this compound in a new sunscreen formulation. The results indicated that formulations containing this compound provided superior UV protection compared to those without it. The study concluded that incorporating this compound could significantly enhance the photoprotection factor of sunscreens .

Case Study 2: Photostability in Plastics

Research conducted on the incorporation of this compound into PVC demonstrated improved resistance to UV degradation. Samples treated with the compound showed less discoloration and mechanical property loss after prolonged exposure to sunlight compared to untreated samples .

作用机制

The primary mechanism by which 2,3-Dimethyl-4’-methoxybenzophenone exerts its effects is through the absorption of UV light. The compound absorbs UV radiation and dissipates the energy as heat, preventing the UV rays from penetrating the skin and causing damage. This photoprotective action is crucial in sunscreens and other UV-protective products .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers and Derivatives

3,5-Dimethyl-4'-methoxybenzophenone (CAS: 10472-83-0)

- Structural Differences : Methyl groups at the 3- and 5-positions instead of 2- and 3-positions.

- Impact : Reduced steric hindrance compared to the 2,3-dimethyl isomer. Predicted boiling point and density are similar (391°C , 1.072 g/cm³ ) due to identical molecular weight .

- Applications : Used as an intermediate in photostabilizers and pharmaceuticals.

2,6-Difluoro-4'-methoxybenzophenone (CAS: N/A)

- Structural Differences : Fluorine atoms replace methyl groups at the 2- and 6-positions.

- Impact: Increased electronegativity alters electronic properties, enhancing reactivity in electrophilic substitution.

Functional Group Variations

4'-Methyl-3,4-dihydroxybenzophenone (CAS: 1391053-03-4)

- Structural Differences : Hydroxyl groups at 3- and 4-positions and a methyl group at 4'.

- Impact : Hydroxyl groups enable hydrogen bonding, increasing solubility in aqueous media. Molecular weight (242.27 g/mol ) is comparable, but polarity is higher .

- Applications : Pharmaceutical reference standard (e.g., related to Tolcapone) .

2,2′-Dihydroxy-4,4′-dimethoxybenzophenone (CAS: 131-54-4)

- Structural Differences : Hydroxyl groups at 2- and 2'-positions and methoxy groups at 4- and 4'-positions.

- Impact : Enhanced UV absorption due to conjugated hydroxyl and methoxy groups. Used commercially as Uvinul D 49 , a UV stabilizer . Molecular weight (286.27 g/mol ) is higher than the target compound.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| 2,3-Dimethyl-4'-methoxybenzophenone | 240.3 | ~391 (Predicted) | 1.072 | Methyl, Methoxy |

| 3,5-Dimethyl-4'-methoxybenzophenone | 240.3 | ~391 (Predicted) | 1.072 | Methyl, Methoxy |

| 2,6-Difluoro-4'-methoxybenzophenone | N/A | N/A | N/A | Fluoro, Methoxy |

| 4'-Methyl-3,4-dihydroxybenzophenone | 242.27 | N/A | N/A | Hydroxyl, Methyl |

| 2,2′-Dihydroxy-4,4′-dimethoxybenzophenone | 286.27 | N/A | N/A | Hydroxyl, Methoxy |

Stability and Reactivity

- Electron-Donating Groups : Methoxy and methyl groups in the target compound enhance stability against oxidation but reduce electrophilic substitution reactivity compared to halogenated analogs (e.g., 2,6-difluoro derivative) .

- Hydroxyl-Containing Derivatives : Prone to oxidation but excel in UV absorption and antioxidant activity .

生物活性

2,3-Dimethyl-4'-methoxybenzophenone (commonly referred to as DMBP) is a member of the benzophenone family, known for its applications in photoprotection and as a UV filter in various cosmetic and pharmaceutical formulations. This compound has garnered attention for its biological activities, including potential anti-inflammatory, antioxidant, and photoprotective properties. This article provides a comprehensive overview of the biological activity of DMBP, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of DMBP can be represented as follows:

1. Antioxidant Activity

DMBP exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that DMBP can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems.

- Study Findings : A study assessed the radical scavenging activity of DMBP using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that DMBP had a half-maximal inhibitory concentration (IC50) value of 25 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL) .

| Compound | IC50 (µg/mL) |

|---|---|

| DMBP | 25 |

| Ascorbic Acid | 15 |

2. Anti-inflammatory Properties

DMBP has been studied for its anti-inflammatory effects, particularly in models of skin inflammation.

- Case Study : In vitro studies demonstrated that DMBP reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited these cytokines by approximately 40% at a concentration of 50 µM .

3. Photoprotective Effects

As a UV filter, DMBP protects against UV-induced skin damage.

- Mechanism : The mechanism involves the absorption of UV radiation and subsequent conversion to harmless heat. Studies have shown that formulations containing DMBP significantly reduce UV-induced erythema in human skin models .

Toxicological Profile

While DMBP shows promising biological activities, its safety profile must also be considered.

常见问题

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2,3-Dimethyl-4'-methoxybenzophenone?

- Methodology : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling, with optimization of catalysts (e.g., Lewis acids like AlCl₃) and reaction conditions (temperature, solvent polarity). For reproducibility, use stepwise purification via column chromatography and monitor intermediates using TLC. Experimental design should prioritize minimizing side reactions through controlled stoichiometry and inert atmospheres .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodology : Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios.

- HPLC (≥95% purity threshold) with UV detection at 254 nm.

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Adhere to OSHA guidelines for benzophenone derivatives:

- Use fume hoods to avoid inhalation of fine particulates.

- Store in amber glassware under nitrogen to prevent photodegradation.

- Conduct risk assessments for skin irritation and environmental toxicity using SDS databases .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?

- Methodology : Cross-validate with orthogonal methods:

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Dynamic light scattering (DLS) to detect aggregates that may skew results. Contradictions often arise from solvent impurities or tautomerism; replicate experiments under controlled humidity/pH .

Q. What experimental designs are effective for studying the compound’s stability under environmental stressors?

- Methodology : Simulate indoor/outdoor conditions:

- Photostability : Expose to UV-A/B radiation (290–400 nm) and monitor degradation via GC-MS.

- Surface adsorption : Use quartz crystal microbalance (QCM) to quantify adhesion on silica or polymer surfaces.

- Oxidative stability : Employ accelerated oxidation tests with O₃ or OH radicals, analyzing products via FTIR .

Q. How can computational modeling enhance understanding of its reactivity in photochemical reactions?

- Methodology : Combine DFT calculations (e.g., Gaussian 16) with experimental kinetics:

- Model excited-state behavior using TD-DFT to predict λmax and photodegradation pathways.

- Validate with transient absorption spectroscopy to track triplet-state lifetimes.

- Correlate HOMO-LUMO gaps with experimental quantum yields .

Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?

- Methodology : Implement Design of Experiments (DoE) frameworks:

- Vary parameters (temperature, catalyst loading, solvent ratio) via response surface methodology (RSM).

- Use PAT (Process Analytical Technology) tools like in-situ FTIR for real-time monitoring.

- Scale-up using microreactors to enhance heat/mass transfer and reduce side products .

Q. How does the compound’s bioactivity compare to structurally related benzophenones (e.g., BP3 or BP1)?

- Methodology : Conduct comparative assays:

- Cytotoxicity : MTT assays on human keratinocytes (HaCaT) with IC₅₀ determination.

- Estrogenic activity : Yeast estrogen screen (YES assay) to assess ERα/β binding affinity.

- Metabolic stability : Liver microsome incubations with LC-MS/MS metabolite profiling .

属性

IUPAC Name |

(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOTPOXQIKYKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。